(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
141552-89-8
VCID:
VC0033470
InChI:
InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m1/s1
SMILES:
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Molecular Formula:
C13H19NO2
Molecular Weight:
221.29 g/mol
(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
CAS No.: 141552-89-8
Reference Standards
VCID: VC0033470
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
CAS No. | 141552-89-8 |
---|---|
Product Name | (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide |
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | N-[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide |
Standard InChI | InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m1/s1 |
Standard InChIKey | DNSFMKGQWLZMOJ-LLVKDONJSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)C)OC[C@@H](C)NC(=O)C |
SMILES | CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C |
Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C |
Synonyms | N-[(1R)-2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide |
PubChem Compound | 11229767 |
Last Modified | Nov 11 2021 |
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